

IUPAC name for CAS 746630-34-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromo-2,6-difluorophenyl)ethanone

Cat. No.: B1376296

[Get Quote](#)

An In-Depth Technical Guide to 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-2): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, identified by CAS number 746630-34-2, has emerged as a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive ketone functional group, provides a versatile platform for constructing complex molecular architectures.

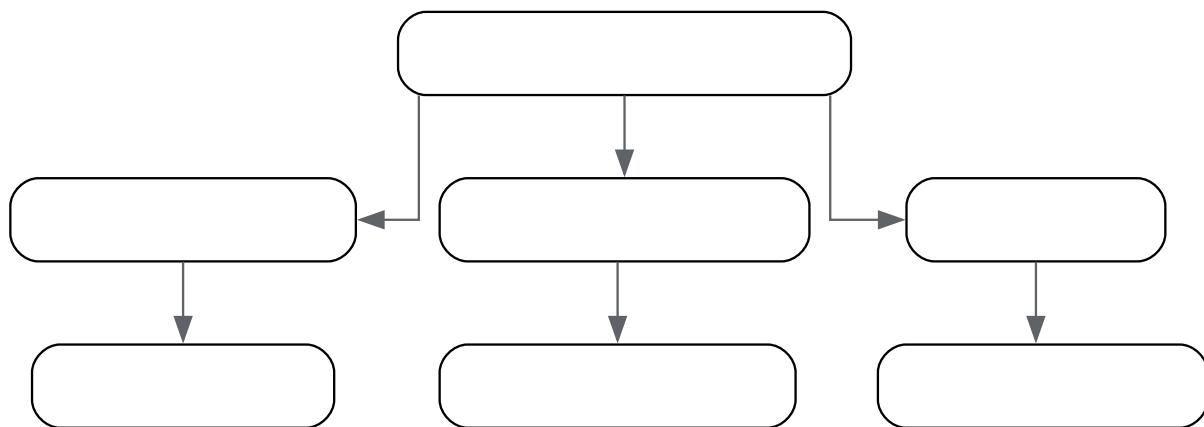
This technical guide provides an in-depth overview of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, with a focus on its application in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. For researchers, scientists, and drug development professionals, understanding the synthetic utility of this compound is key to unlocking its potential in creating next-generation medicines. The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.^[1]

Chemical Properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one

A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one are summarized in the table below.

Property	Value
IUPAC Name	1-(4-bromo-2,6-difluorophenyl)ethan-1-one
CAS Number	746630-34-2
Molecular Formula	C ₈ H ₅ BrF ₂ O
Molecular Weight	235.03 g/mol
Appearance	Solid
Boiling Point	246.1 ± 40.0 °C (Predicted)
Density	1.614 ± 0.06 g/cm ³ (Predicted)

Synthetic Utility in the Development of Kinase Inhibitors


Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^[2] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts.^{[3][4][5]} 1-(4-bromo-2,6-difluorophenyl)ethan-1-one serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).^{[6][7][8][9][10]}

The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.^[1] This allows for the facile attachment of various substituents to the core scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The ketone functionality can be readily transformed into other

functional groups, such as hydrazones, which have been shown to be effective pharmacophores in GSK-3 inhibitors.[8]

The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site and improve the metabolic stability of the molecule, leading to a longer duration of action in the body.

The following diagram illustrates the synthetic potential of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a versatile building block for the synthesis of diverse heterocyclic compounds with potential kinase inhibitory activity.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of a Pyrimidyl Hydrazone Derivative

The following is a representative, non-validated protocol for the synthesis of a pyrimidyl hydrazone derivative from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, illustrating a common synthetic transformation for this class of compounds. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize a pyrimidyl hydrazone derivative as a potential GSK-3 inhibitor.

Materials:

- 1-(4-bromo-2,6-difluorophenyl)ethan-1-one
- 2-Hydrazinylpyrimidine
- Ethanol (absolute)
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Thin-layer chromatography (TLC) plates (silica gel)
- Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water)

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (1.0 eq) and 2-hydrazinylpyrimidine (1.1 eq).
- Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of starting ketone) to the flask.
- Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
- Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

- **Workup:** Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired pyrimidyl hydrazone.
- **Characterization:** Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ^1H NMR, ^{13}C NMR, LC-MS, and HRMS).

Potential Therapeutic Targets for Derivatives

The versatility of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a synthetic intermediate allows for the creation of inhibitors targeting a range of kinases implicated in various diseases.

Target Kinase Family	Therapeutic Area	Rationale
Glycogen Synthase Kinase 3 (GSK-3)	Neurodegenerative Diseases (e.g., Alzheimer's), Bipolar Disorder, Diabetes	GSK-3 is a key regulator of multiple cellular processes, and its inhibition has shown therapeutic potential in a variety of disease models. [6] [8] [11] [12] [13]
Cyclin-Dependent Kinases (CDKs)	Oncology	CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. [7] [9] [10]
Other Serine/Threonine and Tyrosine Kinases	Oncology, Inflammatory Diseases	The core scaffold can be elaborated to target other kinases involved in oncogenic signaling and inflammatory pathways. [4] [5] [14]

Conclusion

1-(4-bromo-2,6-difluorophenyl)ethan-1-one is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors, particularly those targeting GSK-3 and CDKs, makes it a compound of significant interest to the drug discovery and development community. The strategic incorporation of this intermediate allows for the efficient exploration of chemical space and the development of novel therapeutics with improved pharmacological properties. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel GSK-3 inhibitor binds to GSK-3 β via a reversible, time and Cys-199-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for CAS 746630-34-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376296#iupac-name-for-cas-746630-34-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com